Cas no 946384-24-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzodioxin and quinoxaline scaffold linked via a piperidine carboxamide moiety. This structure imparts potential pharmacological relevance, particularly in targeting central nervous system (CNS) or receptor-specific pathways due to its fused aromatic systems and amide functionality. The compound's rigid framework may enhance binding affinity and selectivity, while the piperidine spacer offers conformational flexibility for optimal interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of electron-rich and electron-deficient aromatic systems suggests utility in the development of bioactive molecules with tailored properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide structure
946384-24-3 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
CAS No:946384-24-3
MF:C22H22N4O3
MW:390.435084819794
CID:5443980
PubChem ID:42584777
Update Time:2025-05-20

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F3222-1630
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
    • AKOS002048881
    • 946384-24-3
    • CCG-191822
    • VU0514097-1
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
    • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-quinoxalinyl)-4-piperidinecarboxamide
    • Inchi: 1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27)
    • InChI Key: UACJGFUOTQURMU-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC3C(N=2)=CC=CC=3)CCC(C(NC2=CC=C3OCCOC3=C2)=O)CC1

Computed Properties

  • Exact Mass: 390.16919058g/mol
  • Monoisotopic Mass: 390.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • Density: 1.347±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 647.1±55.0 °C(Predicted)
  • pka: 13.41±0.20(Predicted)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide Pricemore >>

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Recent Advances in the Study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS: 946384-24-3)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS: 946384-24-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features combining a benzodioxin moiety with a quinoxaline-piperidine scaffold, has demonstrated promising pharmacological properties. Recent studies have focused on its potential applications in targeting specific biological pathways, particularly in the context of neurological disorders and cancer therapeutics.

The synthesis and characterization of this compound have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. The compound's stability under physiological conditions has also been investigated, with findings suggesting favorable pharmacokinetic profiles for further development. These studies lay a solid foundation for understanding its chemical behavior and potential interactions with biological targets.

In vitro and in vivo studies have revealed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide exhibits potent activity against specific enzyme systems, particularly those involved in neurotransmitter regulation and cell proliferation. For instance, recent work has highlighted its inhibitory effects on certain kinase enzymes, which are often dysregulated in cancer. These findings suggest that the compound could serve as a lead molecule for the development of new kinase inhibitors with improved selectivity and reduced off-target effects.

Further investigations into the compound's mechanism of action have utilized computational modeling and molecular docking studies. These approaches have provided insights into the binding interactions between the compound and its target proteins, offering a structural basis for its observed biological activity. Such studies are critical for optimizing the compound's efficacy and minimizing potential side effects, paving the way for future drug development efforts.

The therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide extends beyond oncology. Preliminary data indicate its relevance in neurological disorders, where it has shown modulatory effects on neurotransmitter systems implicated in conditions such as Parkinson's disease and depression. These findings underscore the compound's versatility and highlight the need for further preclinical and clinical studies to fully explore its therapeutic applications.

Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and promising biological activities make it a valuable candidate for further investigation. Continued research efforts will be crucial to unlocking its full therapeutic potential and translating these findings into clinically viable treatments.

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